molecular formula C15H12N4O2S B2730564 6-[4-Methyl-2-(pyridin-4-yl)-1,3-thiazol-5-yl]-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 2060497-94-9

6-[4-Methyl-2-(pyridin-4-yl)-1,3-thiazol-5-yl]-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No. B2730564
CAS RN: 2060497-94-9
M. Wt: 312.35
InChI Key: CDGXHOGNNNKAMK-UHFFFAOYSA-N
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Description

The compound “6-[4-Methyl-2-(pyridin-4-yl)-1,3-thiazol-5-yl]-2-oxo-1,2-dihydropyridine-3-carboxamide” belongs to the class of organic compounds known as phenylimidazoles . These are polycyclic aromatic compounds containing a benzene ring linked to an imidazole ring through a CC or CN bond .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .


Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

The compound may participate in various chemical reactions. For example, it might be involved in the construction of novel heterocyclic compound libraries with potential biological activities .

Scientific Research Applications

Synthesis and Chemical Properties

  • Research has led to the synthesis of novel pyrido and thieno derivatives, highlighting the compound's versatility in forming fused systems with potential biological activities. One study detailed the synthesis of pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines and related fused systems, underscoring the chemical reactivity and potential for creating diverse molecular structures with significant biological relevance (E. A. Bakhite, A. Al‐Sehemi, & Yoichi M. A. Yamada, 2005).

Applications in Medicinal Chemistry

  • Another study synthesized 1,2,3,4‐tetrahydropyrimidine‐2‐thione and their derivatives, illustrating the compound's utility in developing new chemical entities that could have pharmacological applications (A. Fadda, S. Bondock, A. Khalil, & E. Tawfik, 2013).

Potential Biological Activities

  • The synthesis and evaluation of novel 1,2,4‐Oxadiazole heterocyclic compounds containing 2‐H‐Pyranopyridine‐2‐one moiety were explored, indicating these compounds' expected hypertensive activity, suggesting their potential use in developing new therapeutic agents (N. Kumar & Uday C. Mashelker, 2007).

Antimicrobial and Antifungal Applications

  • Novel imidazo[2,1‐b]thiazoles and thiazolo[3,2‐a]pyrimidines were synthesized, with some compounds exhibiting antimicrobial activities. This suggests the chemical framework's potential in developing new antimicrobial agents (L. Peterlin-Mašič, Mateja Malešič, M. Breznik, & A. Krbavčič, 2000).

Material Science Applications

  • Studies on the luminescence sensitization of lanthanide ions by capping ligand-bound ZnS nanoparticles indicate the compound's utility in material science, particularly in enhancing photophysical properties for potential applications in sensors and optoelectronic devices (Rodney A. Tigaa, Gary J Lucas, & A. de Bettencourt-Dias, 2017).

Future Directions

The compound could be further explored for its potential biological activities. For instance, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC . This suggests that the compound “6-[4-Methyl-2-(pyridin-4-yl)-1,3-thiazol-5-yl]-2-oxo-1,2-dihydropyridine-3-carboxamide” might also have potential anti-fibrotic activities and could be developed into novel anti-fibrotic drugs .

properties

IUPAC Name

6-(4-methyl-2-pyridin-4-yl-1,3-thiazol-5-yl)-2-oxo-1H-pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O2S/c1-8-12(11-3-2-10(13(16)20)14(21)19-11)22-15(18-8)9-4-6-17-7-5-9/h2-7H,1H3,(H2,16,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDGXHOGNNNKAMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=NC=C2)C3=CC=C(C(=O)N3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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